molecular formula C14H21ClN2O B13799576 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride CAS No. 72549-86-1

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride

Cat. No.: B13799576
CAS No.: 72549-86-1
M. Wt: 268.78 g/mol
InChI Key: MUKGBBTXUQULJG-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride typically involves the reaction of m-toluidine with a suitable oxazine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-2-m-toluidino-4,4,6-trimethyl-4H-1,3-oxazine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

72549-86-1

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

4,4,6-trimethyl-N-(3-methylphenyl)-5,6-dihydro-1,3-oxazin-2-amine;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-6-5-7-12(8-10)15-13-16-14(3,4)9-11(2)17-13;/h5-8,11H,9H2,1-4H3,(H,15,16);1H

InChI Key

MUKGBBTXUQULJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)NC2=CC=CC(=C2)C)(C)C.Cl

Origin of Product

United States

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